molecular formula C16H13ClFNO3S B2587203 (E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide CAS No. 1396891-81-8

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide

Cat. No.: B2587203
CAS No.: 1396891-81-8
M. Wt: 353.79
InChI Key: UPZQHAQAHKNOKE-MDZDMXLPSA-N
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Description

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide is an organic compound characterized by the presence of a chloro-fluorophenyl group, an acrylamide moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups may enhance binding affinity through halogen bonding, while the acrylamide moiety can form covalent bonds with nucleophilic residues in the target protein. The methanesulfonamide group may contribute to the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(3-(2-chlorophenyl)acryloyl)phenyl)methanesulfonamide: Lacks the fluorine atom, which may affect its binding affinity and reactivity.

    (E)-N-(2-(3-(2-fluorophenyl)acryloyl)phenyl)methanesulfonamide: Lacks the chlorine atom, which may influence its chemical stability and biological activity.

    (E)-N-(2-(3-(2-bromophenyl)acryloyl)phenyl)methanesulfonamide: Contains a bromine atom instead of chlorine, potentially altering its reactivity and interaction with biological targets.

Uniqueness

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide is unique due to the presence of both chloro and fluoro substituents, which can enhance its binding interactions and reactivity compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

N-[2-[(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl]phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3S/c1-23(21,22)19-15-8-3-2-5-12(15)16(20)10-9-11-13(17)6-4-7-14(11)18/h2-10,19H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZQHAQAHKNOKE-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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